molecular formula C12H23BrO2 B8303915 2-(6-Bromo-2-methyl-2-hexyloxy)-tetrahydro-4H-pyran

2-(6-Bromo-2-methyl-2-hexyloxy)-tetrahydro-4H-pyran

Cat. No. B8303915
M. Wt: 279.21 g/mol
InChI Key: PZGDSLUWUZUIOL-UHFFFAOYSA-N
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Patent
US05401732

Procedure details

To a stirred, ice-cooled solution of ethyl 5-bromopentanoate (18.7 ml) in dried ether (100 ml) was added dropwise over 1 hour a filtered solution of Grignard reagent, prepared from magnesium (10 g) and methyl iodide 25 ml) in dried ether (200 ml). After a further 30 minutes on the ice-bath, the reaction mixture was allowed to warm to room temperature over 30 minutes before being poured onto a stirred, ice-cooled solution of ammonium chloride (30 g) in water (200 ml). After the vigorous reaction had subsided, the ether layer was separated, and the aqueous layer was extracted with more ether. The combined ether layers were washed consecutively with water and saturated aqueous sodium chloride, dried, and concentrated in vacuo to give the crude intermediate (6-bromo-2-methyl-2-hexanol) as a pale yellow oil. This was dissolved in dichloromethane (100 ml), then 3,4-dihydro-2H-pyran (8.9 ml) and pyridinium p-toluenesulfonate (0.8 g) were added at room temperature. After 1 hour, the reaction solution was diluted with ether (250 ml) and extracted consecutively with saturated aqueous sodium hydrogen carbonate (150 ml), water (100 ml) and saturated aqueous sodium chloride (100 ml). After drying and removal of the solvent in vacuo, the product was purified by chromatography (150 g silica gel, 10% ether in petroleum ether as eluant) to give the desired compound as a colourless oil.
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
18.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 g
Type
reactant
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
8.9 mL
Type
reactant
Reaction Step Eight
Quantity
0.8 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]C(OCC)=O.[Mg].CI.[Cl-].[NH4+].[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1.[C:22]1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.CC[O:41][CH2:42][CH3:43]>O.ClCCl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:42]([CH3:43])([O:41][CH:21]1[CH2:20][CH2:19][CH2:18][CH2:17][O:16]1)[CH3:22] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
18.7 mL
Type
reactant
Smiles
BrCCCCC(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25 mL
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
8.9 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before being poured onto a stirred, ice-
CUSTOM
Type
CUSTOM
Details
After the vigorous reaction
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with more ether
WASH
Type
WASH
Details
The combined ether layers were washed consecutively with water and saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude intermediate (6-bromo-2-methyl-2-hexanol) as a pale yellow oil
EXTRACTION
Type
EXTRACTION
Details
extracted consecutively with saturated aqueous sodium hydrogen carbonate (150 ml), water (100 ml) and saturated aqueous sodium chloride (100 ml)
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the product was purified by chromatography (150 g silica gel, 10% ether in petroleum ether as eluant)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCC(C)(OC1OCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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